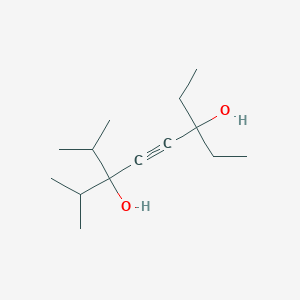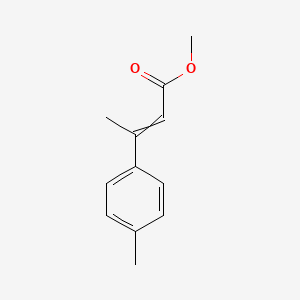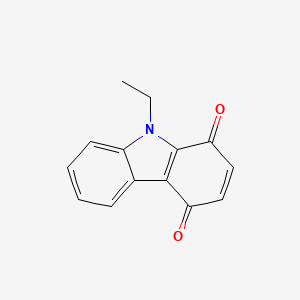![molecular formula C14H12ClNO5 B12557419 Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate CAS No. 154879-86-4](/img/structure/B12557419.png)
Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate is a chemical compound with a complex structure that includes a quinoline ring substituted with a chlorine atom and an ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate typically involves the reaction of 5-chloroquinoline with dimethyl malonate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is often carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can lead to a wide range of substituted quinoline compounds with varying functional groups.
科学研究应用
Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate: shares structural similarities with other quinoline derivatives, such as chloroquine and quinine.
Chloroquine: Used as an antimalarial drug, it has a similar quinoline core but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
154879-86-4 |
|---|---|
分子式 |
C14H12ClNO5 |
分子量 |
309.70 g/mol |
IUPAC 名称 |
dimethyl 2-(5-chloroquinolin-8-yl)oxypropanedioate |
InChI |
InChI=1S/C14H12ClNO5/c1-19-13(17)12(14(18)20-2)21-10-6-5-9(15)8-4-3-7-16-11(8)10/h3-7,12H,1-2H3 |
InChI 键 |
VPYGYFAJZWNCHC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C(=O)OC)OC1=C2C(=C(C=C1)Cl)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




acetate](/img/structure/B12557345.png)
![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)







![1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B12557402.png)

![3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole](/img/structure/B12557415.png)
